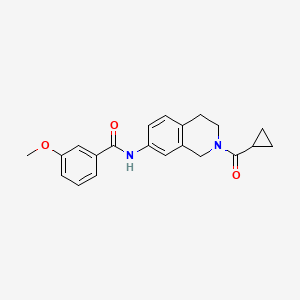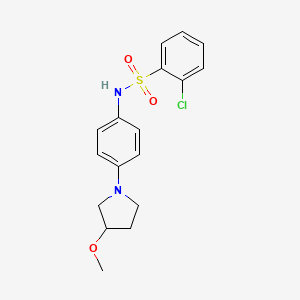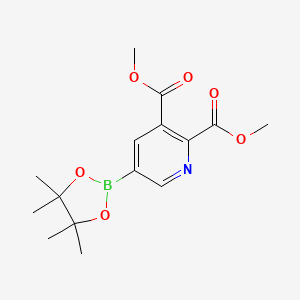
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide, also known as DTAC, is a chemical compound that has gained attention due to its potential pharmaceutical applications. DTAC belongs to the class of azetidine-containing compounds and has been found to exhibit various biological activities.
Wirkmechanismus
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide exerts its biological activities by interacting with various molecular targets. It has been found to inhibit the growth of microorganisms by disrupting their cell membrane integrity. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it inhibits the activity of enzymes by binding to their active sites.
Biochemical and Physiological Effects:
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been found to reduce the level of oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, it has been shown to improve cognitive function and memory by enhancing the activity of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. Moreover, it has a low toxicity and can be used at low concentrations. However, N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has some limitations as well. It is not very soluble in water and requires the use of organic solvents for its dissolution. Moreover, it has a short half-life and requires frequent administration.
Zukünftige Richtungen
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has several potential future directions for research. It can be further investigated for its potential as an antimicrobial agent. Moreover, it can be studied for its potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide can also be investigated for its potential as an anticancer agent. Furthermore, it can be studied for its potential in the treatment of inflammatory disorders, such as rheumatoid arthritis.
Conclusion:
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide is a chemical compound that has gained attention due to its potential pharmaceutical applications. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer activities. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide exerts its biological activities by interacting with various molecular targets. It has several advantages for lab experiments, including easy synthesis and low toxicity. However, it also has some limitations, such as low solubility and short half-life. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has several potential future directions for research, including its potential as an antimicrobial agent and its potential in the treatment of neurodegenerative disorders.
Synthesemethoden
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction between 3,4-dimethylbenzoyl chloride and 1-(1H-1,2,4-triazol-1-yl)methanamine in the presence of triethylamine. The resulting product is then treated with azetidine-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide to obtain N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to possess anti-inflammatory, analgesic, and anti-convulsant properties. Moreover, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-3-4-14(5-12(11)2)18-15(21)19-6-13(7-19)8-20-10-16-9-17-20/h3-5,9-10,13H,6-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGPKTQXVVAENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)CN3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2741303.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)

![N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2741316.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2741319.png)
![1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2741320.png)
